molecular formula C9H12N2O B175374 (3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine CAS No. 146949-50-0

(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine

Cat. No. B175374
M. Wt: 164.2 g/mol
InChI Key: LIFDZYGZQFXJNP-UHFFFAOYSA-N
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Description

“(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine” is a chemical compound that belongs to the class of organic compounds known as pyranopyridines . Pyranopyridines are compounds containing a pyran ring fused to a pyridine ring. Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen atom . The pyridine ring is a six-membered ring consisting of five carbon atoms and a nitrogen atom .


Synthesis Analysis

The synthesis of pyrano[2,3-b]pyridine derivatives has been reported in the literature . A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues were synthesized as potential inhibitors against PARP-1 . Another study reported the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles .


Molecular Structure Analysis

The molecular structure of “(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine” can be represented by the IUPAC Standard InChI: InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 . This indicates that the compound has a molecular weight of 84.1164 .

Future Directions

The future directions for the study of “(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine” and related compounds could involve further exploration of their potential as inhibitors of proteins involved in DNA repair damage, such as PARP-1 . This could have implications in the development of new therapeutic strategies for cancer treatment .

properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-2,5,8H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFDZYGZQFXJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=CC=C2)OC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599962
Record name 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine

CAS RN

146949-50-0
Record name 1-(3,4-Dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.2 g (11 mmol) of the compound from Example VII and 9.2 g (150 mmol) of 2-aminoethanol are heated under nitrogen to 80° C. After 5 minutes the mixture is cooled, and the reaction mixture is partitioned between 70 ml of toluene and 92 ml of 5% strength NaCl solution. The phases are separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried and evaporated in vacuo. 1.7 g of the title compound are obtained as a light yellow oil.
Name
compound
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Yield
94%

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